molecular formula C16H24ClNO5 B4042161 N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid

N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid

Cat. No.: B4042161
M. Wt: 345.8 g/mol
InChI Key: JFKHUWYZWFICAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group substituted with chlorine and methyl groups, linked to a butan-2-amine moiety, and is often associated with oxalic acid.

Scientific Research Applications

N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 2-chloro-4-methylphenol with an appropriate alkylating agent under basic conditions. This intermediate is then reacted with 3-chloropropylamine in the presence of a suitable base to form the desired amine compound. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of phenoxy oxides and amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the amine moiety can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine hydrochloride
  • N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine sulfate
  • N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine nitrate

Uniqueness

N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxalic acid moiety enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.C2H2O4/c1-4-12(3)16-8-5-9-17-14-7-6-11(2)10-13(14)15;3-1(4)2(5)6/h6-7,10,12,16H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKHUWYZWFICAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=C(C=C(C=C1)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.